molecular formula C10H10Br2N2O2 B12511533 N,N'-1,4-Phenylenebis[2-bromoacetamide] CAS No. 10328-52-6

N,N'-1,4-Phenylenebis[2-bromoacetamide]

Cat. No.: B12511533
CAS No.: 10328-52-6
M. Wt: 350.01 g/mol
InChI Key: WRTWJYGSNBGGRA-UHFFFAOYSA-N
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Description

N,N’-1,4-Phenylenebis[2-bromoacetamide] is an organic compound with the molecular formula C10H10Br2N2O2. It is a reagent commonly used in chemical synthesis and research. The compound is characterized by the presence of two bromoacetamide groups attached to a 1,4-phenylene ring, making it a versatile building block in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-Phenylenebis[2-bromoacetamide] typically involves the reaction of 1,4-phenylenediamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for N,N’-1,4-Phenylenebis[2-bromoacetamide] are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of by-products to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-Phenylenebis[2-bromoacetamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N’-1,4-Phenylenebis[2-bromoacetamide] involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This cross-linking capability is particularly useful in studying protein structures and interactions. The compound targets cysteine residues in proteins, forming stable thioether bonds that can be analyzed to gain insights into protein conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,4-Phenylenebis[2-chloroacetamide]
  • N,N’-1,4-Phenylenebis[2-iodoacetamide]
  • N,N’-1,4-Phenylenebis[2-fluoroacetamide]

Uniqueness

N,N’-1,4-Phenylenebis[2-bromoacetamide] is unique due to its specific reactivity profile. The bromoacetamide groups provide a balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers an optimal combination of leaving group ability and nucleophilic substitution efficiency .

Properties

CAS No.

10328-52-6

Molecular Formula

C10H10Br2N2O2

Molecular Weight

350.01 g/mol

IUPAC Name

2-bromo-N-[4-[(2-bromoacetyl)amino]phenyl]acetamide

InChI

InChI=1S/C10H10Br2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16)

InChI Key

WRTWJYGSNBGGRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)NC(=O)CBr

Origin of Product

United States

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